molecular formula C24H17BrO5 B15109481 benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B15109481
M. Wt: 465.3 g/mol
InChI Key: POHFMFJYRUQHHS-UUYOSTAYSA-N
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Description

Benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound with the molecular formula C17H10BrO5 This compound is characterized by the presence of a benzofuran ring, a bromobenzylidene group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran derivative.

    Acetylation: The final step involves the acetylation of the hydroxyl group on the benzofuran ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromobenzylidene group to a benzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

Comparison with Similar Compounds

Benzyl {[(2Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds with a benzofuran core, known for their diverse biological activities.

    Bromobenzylidene Compounds: Molecules containing a bromobenzylidene group, often studied for their antimicrobial and anticancer properties.

    Acetate Esters: Esters of acetic acid, widely used in organic synthesis and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H17BrO5

Molecular Weight

465.3 g/mol

IUPAC Name

benzyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C24H17BrO5/c25-18-8-4-7-17(11-18)12-22-24(27)20-10-9-19(13-21(20)30-22)28-15-23(26)29-14-16-5-2-1-3-6-16/h1-13H,14-15H2/b22-12-

InChI Key

POHFMFJYRUQHHS-UUYOSTAYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3

Origin of Product

United States

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